

# Spectroscopic Profile of 4'-Aminoacetanilide: A Technical Guide

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## Compound of Interest

Compound Name: 4'-Aminoacetanilide

Cat. No.: B089850

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This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Aminoacetanilide**, a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4'-Aminoacetanilide** provide detailed information about its proton and carbon framework.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **4'-Aminoacetanilide** is typically recorded in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-NH <sub>2</sub>	4.84	Singlet	-
Aromatic H (H-2, H-6)	6.51	Doublet	8.7
Aromatic H (H-3, H-5)	7.20	Doublet	8.7
-NH-C=O	9.42	Singlet	-
-CH <sub>3</sub>	1.96	Singlet	-

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum of **4'-Aminoacetanilide** is also recorded in DMSO-d<sub>6</sub>. The chemical shifts ( $\delta$ ) are reported in ppm.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O	167.3
C-4 (-NH <sub>2</sub> )	145.5
C-1 (-NHCOCH <sub>3</sub> )	129.3
C-3, C-5	120.7
C-2, C-6	113.1
-CH <sub>3</sub>	23.7

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of solid **4'-Aminoacetanilide** is typically obtained using the KBr pellet method.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3385, 3315, 3216	N-H Stretching	Amine (-NH <sub>2</sub> ) and Amide (-NH-)
1655	C=O Stretching (Amide I)	Amide
1603, 1512	C=C Stretching	Aromatic Ring
1550	N-H Bending (Amide II)	Amide
1315	C-N Stretching	Aromatic Amine
827	C-H Bending (out-of-plane)	para-disubstituted Benzene

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **4'-Aminoacetanilide** is typically recorded in a protic solvent such as ethanol or methanol.

Solvent	λ <sub>max</sub> (nm)
Ethanol	206, 246

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:

- Weigh approximately 10-20 mg of **4'-Aminoacetanilide** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

- Cap the NMR tube and gently agitate to ensure complete dissolution.

#### Instrumental Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d<sub>6</sub>
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Temperature: Room temperature.
- <sup>1</sup>H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

## IR Spectroscopy (KBr Pellet Method)

#### Sample Preparation:

- Thoroughly grind 1-2 mg of **4'-Aminoacetanilide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

#### Instrumental Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Scan Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

## UV-Vis Spectroscopy

### Sample Preparation:

- Prepare a stock solution of **4'-Aminoacetanilide** in spectroscopic grade ethanol or methanol of a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to an appropriate concentration (typically in the range of 1-10  $\mu\text{g/mL}$ ) to ensure that the absorbance falls within the linear range of the instrument (generally below 1.0).

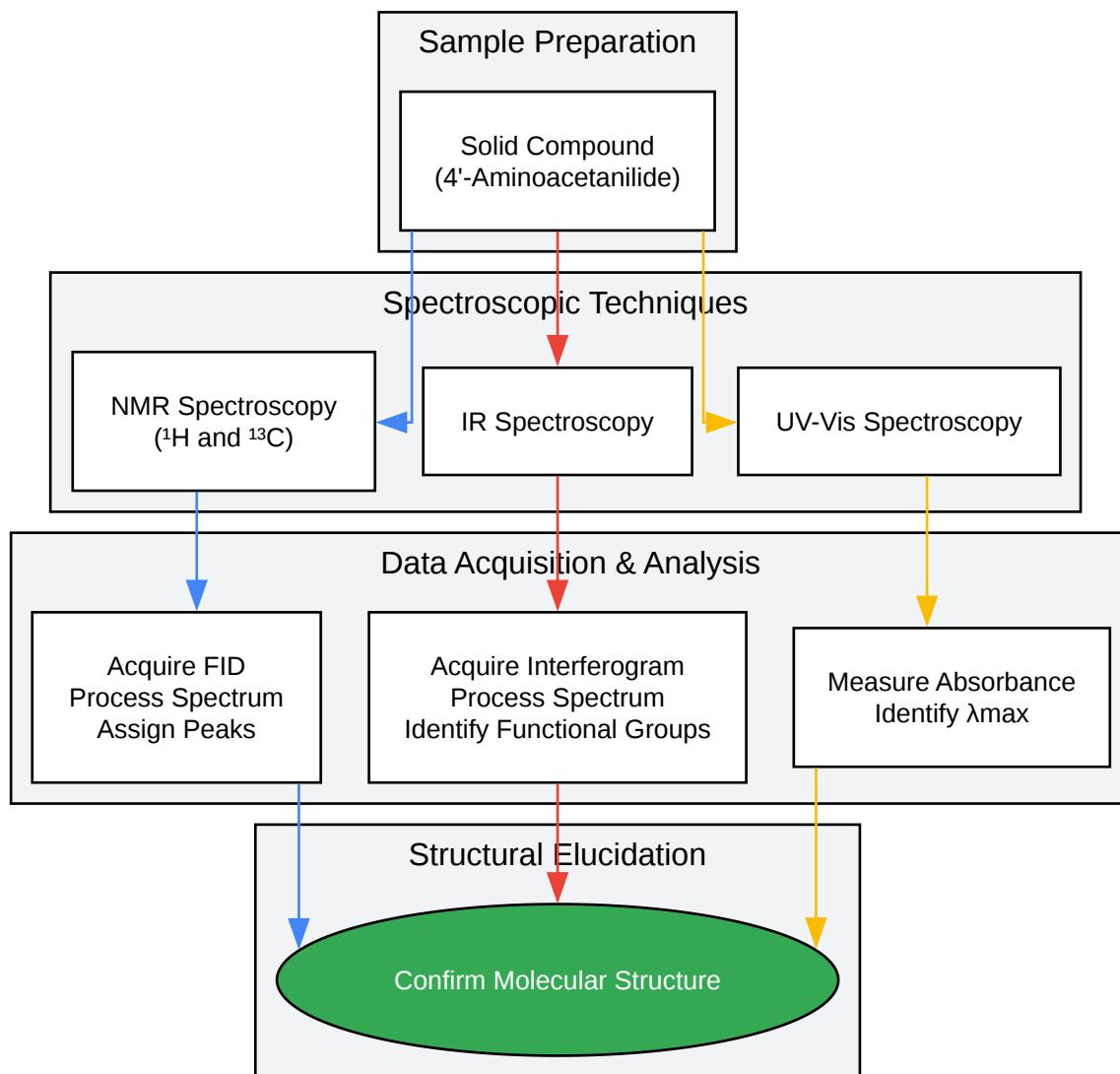
### Instrumental Parameters:

- Spectrometer: A double-beam UV-Vis spectrophotometer.
- Solvent: Ethanol or Methanol.
- Scan Range: 200-400 nm.
- Blank: A cuvette containing the pure solvent is used as the reference.
- Cuvette: A 1 cm path length quartz cuvette.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **4'-Aminoacetanilide**.

## General Workflow for Spectroscopic Analysis of a Solid Compound

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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid organic compound.

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